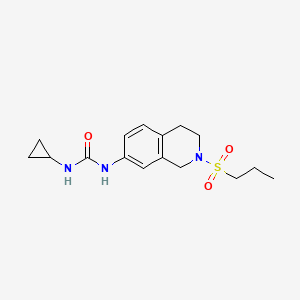

![molecular formula C19H20FN5O3S B2387072 2-(1-(4-氟苯基)-4-氧代-1,4,6,7-四氢吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-6-基)-N-(3-甲氧基丙基)乙酰胺 CAS No. 941935-08-6](/img/structure/B2387072.png)

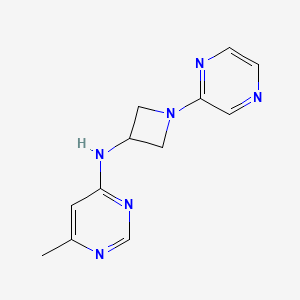

2-(1-(4-氟苯基)-4-氧代-1,4,6,7-四氢吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-6-基)-N-(3-甲氧基丙基)乙酰胺

货号 B2387072

CAS 编号:

941935-08-6

分子量: 417.46

InChI 键: FOJPPPRNBHODGI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine is a promising structural fragment for the development of drugs, including anticancer drugs .

Synthesis Analysis

The synthesis of similar thiazolopyrimidines involves the reaction of a precursor with appropriate substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . The reduction reaction of the compound uses vanadium(V) oxide and sodium borohydride in ethanol at room temperature .Molecular Structure Analysis

The crystal structure of a similar compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, was established by SCXRD .Chemical Reactions Analysis

In the reduction reaction of a similar compound, vanadium(V) oxide and sodium borohydride were used in ethanol at room temperature, leading to the formation of only one pair of diastereomers .科学研究应用

- The compound has been identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) modulator . Neurotensin receptors play a crucial role in various physiological processes, including neurotransmission, pain modulation, and gastrointestinal function. Investigating this compound’s interaction with NTS2 could lead to potential therapeutic applications in neurology and pain management.

- Researchers have synthesized a series of derivatives related to this compound and evaluated their antiproliferative activities in vitro . These derivatives exhibit broad-spectrum antiproliferative effects, making them interesting candidates for cancer research. Further studies could explore their mechanisms of action and potential use in cancer therapy.

- The compound’s catalytic protodeboronation properties have been investigated . It can facilitate the transformation of alkyl boronic esters into alkene hydromethylation products. This reaction is valuable for organic synthesis and drug development. Understanding its catalytic behavior could lead to novel applications in chemical synthesis.

Neurotensin Receptor Modulation

Antiproliferative Activity

Hydromethylation Catalyst

作用机制

属性

IUPAC Name |

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3S/c1-28-8-2-7-21-16(26)9-14-11-29-19-23-17-15(18(27)24(14)19)10-22-25(17)13-5-3-12(20)4-6-13/h3-6,10,14H,2,7-9,11H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJPPPRNBHODGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)